Xestospongin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

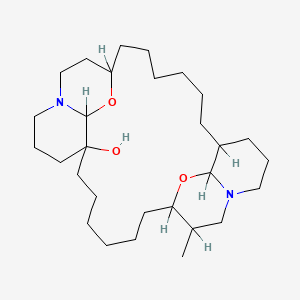

Xestospongin B is a marine natural product isolated from the sponge species Xestospongia exigua. It is known for its structural complexity and significant bioactivity. This compound is a member of the bis-1-oxaquinolizidine family, characterized by two bis-1-oxaquinolizidine heterocycles bound by two equivalent hexamethylene chains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Xestospongin B involves a series of complex steps. A notable synthetic route includes the use of highly stereoselective epoxidation methods and avoiding superfluous protecting group manipulations. This approach limits dependence on kinetic resolution in establishing stereochemistry for the chiral centers in this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to its structural complexity. The synthesis typically involves multiple steps, including the formation of allylic alcohol intermediates and the use of stereoselective epoxidation methods .

Analyse Des Réactions Chimiques

Types of Reactions: Xestospongin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include epoxidation agents, reducing agents, and protecting group reagents. The reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups.

Applications De Recherche Scientifique

T-ALL Cell Lines

Recent studies demonstrated that Xestospongin B selectively affects the viability of T-ALL cell lines, such as CCRF-CEM and Jurkat. Treatment with XeB resulted in a marked reduction in mitochondrial respiration rates and increased NAD+/NADH ratios, indicating a shift towards bioenergetic stress that can induce apoptosis . This suggests potential therapeutic applications for XeB in treating T-ALL.

Breast and Prostate Cancer

In breast and prostate cancer cells, XeB has been shown to disrupt calcium signaling pathways essential for maintaining cell survival and proliferation. The compound's ability to induce cell death through bioenergetic disruption highlights its potential as a therapeutic agent against these cancers .

Regulation of Autophagy

This compound has been implicated in the regulation of autophagy through its effects on intracellular calcium dynamics. Research indicates that XeB can induce autophagy via pathways involving key autophagy-related proteins such as Beclin-1 and Atg5, without significantly altering cytosolic or endoplasmic reticulum calcium levels . This organelle-specific modulation suggests that XeB could be utilized to manipulate autophagic processes in various cellular contexts.

Cardiovascular Research

The vasodilatory effects of this compound have been explored in cardiovascular studies. It has been shown to induce relaxation of blood vessels by modulating calcium release from InsP3 receptors, which may have implications for treating hypertension or other vascular disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Study: T-ALL Cell Response

A study investigated the effects of this compound on human T-ALL cell lines CCRF-CEM and Jurkat. The results indicated that treatment with 5 µM XeB led to a significant decrease in both maximal respiration rates and overall cell viability, suggesting its potential as an effective therapeutic agent for T-ALL .

Case Study: Autophagy Induction

Another investigation focused on the role of this compound in inducing autophagy in various cell types. The study found that XeB treatment resulted in increased formation of autophagic vesicles, implicating its utility in enhancing autophagic processes under specific conditions .

Mécanisme D'action

Xestospongin B exerts its effects by inhibiting the inositol 1,4,5-trisphosphate receptor, a calcium-release channel located in the endoplasmic reticulum. This inhibition disrupts calcium signaling pathways, leading to reduced mitochondrial respiration and selective cell death in certain cancer cells . The molecular targets involved in this mechanism include the inositol 1,4,5-trisphosphate receptor and associated calcium-binding proteins .

Comparaison Avec Des Composés Similaires

Xestospongin B is unique among similar compounds due to its specific structural features and bioactivity. Similar compounds include desmethylthis compound, Xestospongin A, and araguspongine B. These compounds share structural similarities but differ in their specific functional groups and bioactivity profiles .

Propriétés

Numéro CAS |

88840-01-1 |

|---|---|

Formule moléculaire |

C29H52N2O3 |

Poids moléculaire |

476.7 g/mol |

Nom IUPAC |

32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3 |

Clé InChI |

VJEURJNEIZLTJG-UHFFFAOYSA-N |

SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

SMILES canonique |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

Synonymes |

xestospongin B xestospongine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.